2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide
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Overview
Description
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide is an organic compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing triazoles is the Einhorn–Brunner reaction or the Pellizzari reaction . These reactions involve the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the naphthyl group.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential use as a pharmaceutical intermediate for developing new drugs.
Industry: Application in the synthesis of advanced materials such as polymers and dendrimers.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or activation of biological pathways . For example, it may inhibit the proliferation of cancer cells by inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl group enhances its ability to participate in aromatic interactions, while the sulfanyl group provides additional reactivity for further chemical modifications.
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-16-15(19-18-10)21-9-14(20)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXQCMQJBPHIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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